4-Nitrophenethylamine hydrochloride

Description

The exact mass of the compound 4-Nitrophenethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

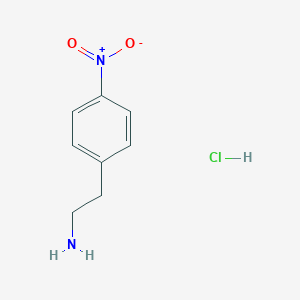

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMHULJEYUQYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29968-78-3 | |

| Record name | Benzeneethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29968-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrophenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Nitrophenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrophenethylamine hydrochloride (CAS No: 29968-78-3). The information is compiled for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and logical workflows. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its characteristics essential for its effective application.[1][2][3][4]

Core Physical and Chemical Data

The fundamental properties of 4-Nitrophenethylamine hydrochloride are summarized in the table below. These values are compiled from various chemical suppliers and scientific publications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ · HCl | [5][6] |

| Molecular Weight | 202.64 g/mol | [5][6][7] |

| Appearance | Yellow to yellow-green or brown crystalline powder/chunks.[3][6][8][9] | [3][6][8][9] |

| Melting Point | ~200 °C (with decomposition) | [8][10][11] |

| 211.0 to 217.0 °C | ||

| Solubility | Soluble in methanol.[8][10] The hydrochloride salt form enhances water solubility.[4][12] | [4][8][10][12] |

| Storage | Store at room temperature in a dark, dry, and sealed container.[5][8][10] | [5][8][10] |

| Purity | Commercially available with purities of ≥95%.[7] Purity greater than 99% (by HPLC) has been reported.[2] | [2][7] |

Experimental Protocols

The characterization and synthesis of 4-Nitrophenethylamine hydrochloride involve several standard analytical and synthetic chemistry techniques. The following sections detail the methodologies cited in the literature.

A convenient and efficient synthesis route that avoids direct reduction methods involves the nitration of L-phenylalanine followed by decarboxylation.[1][2]

-

Nitration of L-Phenylalanine: L-phenylalanine is first nitrated to produce L-4-Nitrophenylalanine according to established literature procedures.[1][2] The crude product is then purified by recrystallization from water.[1]

-

Water Removal: It is critical to remove water from the L-4-Nitrophenylalanine monohydrate before proceeding. This is typically achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent to facilitate the subsequent imine formation necessary for decarboxylation.[1]

-

Decarboxylation: A suspension of the dried L-4-Nitrophenylalanine in diphenylether is prepared. A catalytic amount of methyl ethyl ketone (MEK) is added.[1]

-

Heating: The mixture is heated to 220°C for approximately 3 hours, resulting in a clear, dark red solution.[1]

-

Precipitation of Hydrochloride Salt: The solution is cooled in an ice bath and diluted with diethyl ether. Dry hydrogen chloride (HCl) gas is then bubbled through the solution to precipitate the final product, 4-Nitrophenethylamine hydrochloride, in excellent yields.[1]

An alternative industrial method involves the direct nitration of β-phenylethylamine.[3][13]

-

Preparation of Nitration Mixture: A mixed acid solution is prepared by combining concentrated nitric acid and concentrated sulfuric acid, typically maintained at 0°C.[13]

-

Nitration: β-phenylethylamine is slowly added to the chilled mixed acid solution. The reaction is stirred at 0°C until the starting material is completely consumed.[13]

-

Workup: The reaction mixture is warmed to room temperature and then poured into water. The pH is adjusted to 10 using NaOH, and the product is extracted with diethyl ether.[13]

-

Salt Formation and Isolation: The ether phase is extracted with 1M hydrochloric acid. The aqueous phase is then concentrated (spin-dried) to yield a yellow solid.[13]

-

Purification: The crude solid is recrystallized to obtain the final light yellow solid product.[13]

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product is commonly assessed using reverse-phase HPLC. A typical setup uses a C18 column with a solvent system containing acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 85% acetonitrile and 15% phosphate buffer with pH adjusted to 2.5). Detection is performed using a UV detector at 280 nm.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is confirmed using ¹H NMR. Spectra are typically recorded on a 300 MHz spectrometer.[1][2] The resulting spectrum for 4-Nitrophenethylamine hydrochloride shows characteristic peaks corresponding to the protons on the aromatic ring and the ethylamine (B1201723) side chain.[2]

-

Elemental Analysis: Elemental analysis is performed to confirm the empirical formula (C₈H₁₁ClN₂O₂) of the compound. Experimental values for Carbon, Hydrogen, and Nitrogen should align with the calculated percentages.[2]

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus. It is often reported as an uncorrected value.[1][2]

Visualizations: Synthesis and Analysis Workflows

The following diagrams illustrate the key processes involved in the synthesis and quality control of 4-Nitrophenethylamine hydrochloride.

Caption: Synthesis of 4-Nitrophenethylamine HCl from L-Phenylalanine.

Caption: General workflow for product purification and quality analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scribd.com [scribd.com]

- 3. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 4. leapchem.com [leapchem.com]

- 5. 4-Nitrophenethylamine HCl | 29968-78-3 | FN33503 [biosynth.com]

- 6. 29968-78-3 CAS MSDS (4-Nitrophenethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Nitrophenethylamine hydrochloride CAS#: 29968-78-3 [m.chemicalbook.com]

- 11. 4-Nitrophenylethylamine hydrochloride | CAS#:29968-78-3 | Chemsrc [chemsrc.com]

- 12. 4-Nitrophenethylamine Hydrochloride Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]

- 13. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, bonding, and physicochemical properties of 4-Nitrophenethylamine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its characteristics is paramount for its effective application in drug discovery and development.[1] This document summarizes key data, outlines detailed experimental protocols for its synthesis, and visualizes its structural and functional aspects.

Chemical Identity and Physicochemical Properties

4-Nitrophenethylamine hydrochloride is the hydrochloride salt of an organic amine. The presence of the nitro group (a strong electron-withdrawing group) and the primary amine functionality makes it a versatile building block in organic synthesis.[1] The hydrochloride salt form enhances its stability and solubility in aqueous or polar solvents, simplifying its handling and use in various reaction conditions.[1]

The compound typically appears as a yellow to yellow-green or brown crystalline powder.[2][3] It is stable under normal storage conditions but is noted to be hygroscopic and may be sensitive to light and air over extended periods.[3][4]

Data Summary

The following tables summarize the key identifiers and quantitative properties of 4-Nitrophenethylamine hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 29968-78-3 |

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol [5] |

| InChI | InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H[3] |

| InChIKey | JVMHULJEYUQYSH-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC(=CC=C1CCN)--INVALID-LINK--[O-].Cl[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 200 °C (decomposes)[3][6] |

| Appearance | Yellow to yellow-green crystalline powder[2][3] |

| Solubility | Soluble in water and methanol[3][4] |

| pKa (amine group) | Approx. 9 - 10[4] |

| Stability | Stable under normal conditions; hygroscopic[3][4] |

Chemical Structure and Bonding

The structure of 4-Nitrophenethylamine hydrochloride consists of a 2-(4-nitrophenyl)ethan-1-ammonium cation and a chloride anion. The bonding can be analyzed at both the ionic and covalent levels.

-

Ionic Bonding : The primary bond defining the salt is the ionic attraction between the positively charged ammonium (B1175870) group (-NH₃⁺) of the phenethylamine (B48288) backbone and the negatively charged chloride ion (Cl⁻). This electrostatic interaction is responsible for the compound's crystalline solid state and its solubility in polar solvents.

-

Covalent Bonding :

-

Aromatic System : The benzene (B151609) ring is characterized by delocalized pi-bonding across the six sp²-hybridized carbon atoms. The C-C bond lengths are intermediate between single and double bonds.

-

Nitro Group : The electron-withdrawing nitro group (-NO₂) is attached to the para position of the benzene ring. The N-O bonds have significant double bond character due to resonance, and the group influences the electronic properties of the entire molecule.

-

Ethylamine Chain : The ethyl bridge (-CH₂CH₂-) consists of sp³-hybridized carbons with covalent C-C and C-H single bonds, providing flexibility to the structure.

-

Ammonium Group : The terminal nitrogen atom is protonated, forming an ammonium group (-NH₃⁺). It is sp³-hybridized, with three covalent N-H bonds. This group is a key site for hydrogen bonding.

-

-

Intermolecular Forces : In the solid state, hydrogen bonds exist between the ammonium group's hydrogen atoms and the chloride anions. These interactions, along with van der Waals forces, contribute to the stability of the crystal lattice.

Below is a diagram illustrating the chemical structure.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of 4-Nitrophenethylamine hydrochloride.

Table 3: Key Spectroscopic Data

| Spectroscopy | Key Features |

| IR (KBr) | 2956, 2911 cm⁻¹ (C-H stretch); 1598, 1524 cm⁻¹ (NO₂ asymmetric stretch); 1345 cm⁻¹ (NO₂ symmetric stretch)[7] |

| ¹H NMR | Spectra are available from chemical suppliers and databases.[7] |

| ¹³C NMR | Spectra are available from chemical suppliers and databases.[8] |

Experimental Protocols: Synthesis

Several methods for the synthesis of 4-Nitrophenethylamine hydrochloride have been reported. The two primary routes involve the decarboxylation of a phenylalanine precursor and the direct nitration of phenylethylamine.

Method 1: Synthesis from L-4-Nitrophenylalanine

This convenient method involves the decarboxylation of L-4-nitrophenylalanine, which is first prepared by the nitration of L-phenylalanine.[7][8]

Protocol Steps:

-

Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine (1) is nitrated according to literature procedures. The crude product is then recrystallized from water.[7][8]

-

Water Removal: The resulting L-4-nitrophenylalanine monohydrate (2) is dried to remove water, typically using a Dean-Stark apparatus with benzene as the solvent. This step is critical to facilitate the subsequent imine formation necessary for decarboxylation.[7][8]

-

Decarboxylation: A suspension of the dried L-4-nitrophenylalanine (5.0 g) in diphenylether (50 mL) is treated with a catalytic amount of methyl ethyl ketone (0.17 g). The mixture is heated to 220 °C for 3 hours.[7][8]

-

Salt Formation and Isolation: The resulting solution is cooled, diluted with diethyl ether (50 mL), and placed in an ice bath. Dry HCl gas is bubbled through the solution to precipitate the hydrochloride salt.[7][8]

-

Purification: The precipitate is filtered and stirred in ethyl acetate (B1210297) (EtOAc) to yield the final product, 4-nitrophenethylamine hydrochloride (3), as a solid.[7]

Method 2: Synthesis from Phenylethylamine

This route involves the direct nitration of phenylethylamine using a mixture of concentrated nitric and sulfuric acids.[4]

Protocol Steps:

-

Preparation of Nitrating Mixture: Concentrated nitric acid and concentrated sulfuric acid are mixed and cooled to 0 °C.

-

Nitration: Phenylethylamine is added slowly to the chilled mixed acid solution while maintaining the temperature at 0 °C. The reaction is stirred until completion.[4]

-

Workup: The reaction mixture is warmed to room temperature and then poured into water.[4]

-

Basification and Extraction: The pH of the aqueous solution is adjusted to 10 with NaOH, and the product is extracted with diethyl ether.[4]

-

Salt Formation: The ether phase is then extracted with 1M hydrochloric acid.[4]

-

Isolation and Purification: The aqueous phase is concentrated (spin-dried) to yield a yellow solid. This crude product is then recrystallized to obtain pure 4-nitrophenethylamine hydrochloride.[4]

Structure-Function Relationships

The chemical structure of 4-nitrophenethylamine hydrochloride directly dictates its utility in chemical synthesis. The interplay between its functional groups is key to its reactivity.

-

Amine Group (-NH₂/NH₃⁺): This group serves as a nucleophile (in its free base form) or as a site for forming the stable, easy-to-handle hydrochloride salt. It is the primary reactive site for forming amides, imines, and other nitrogen-containing structures, which is fundamental to its role in building larger drug molecules.[1]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution. More importantly, it is a versatile functional handle that can be readily reduced to an aniline (B41778) derivative, providing an alternative site for further chemical modification.[1]

-

Aromatic Ring: The benzene ring acts as a rigid scaffold, separating the amine and nitro functionalities and providing a core structure for building more complex molecules.

References

- 1. leapchem.com [leapchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 4. 4-Nitrophenethylamine Hydrochloride Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]

- 5. scbt.com [scbt.com]

- 6. 4-Nitrophenylethylamine hydrochloride | CAS#:29968-78-3 | Chemsrc [chemsrc.com]

- 7. 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR [m.chemicalbook.com]

- 8. 4-Nitrophenethylamine hydrochloride(29968-78-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS: 29968-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. It covers its physicochemical properties, synthesis protocols, analytical methods, and applications, with a focus on providing actionable data and methodologies for laboratory and development settings.

Core Physicochemical Properties

4-Nitrophenethylamine hydrochloride is a functionalized aromatic amine that is typically a yellow to brown crystalline powder at room temperature.[1][2] Its hydrochloride salt form enhances stability and solubility, particularly in polar solvents, making it convenient for laboratory handling.[3] The compound is noted to be hygroscopic and should be stored in a dry, dark place.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 4-Nitrophenethylamine hydrochloride.

| Property | Value | Source(s) |

| CAS Number | 29968-78-3 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1][5] |

| Melting Point | 200 °C (decomposition) | [1][5] |

| Purity (Typical) | ≥95% - >99% | [3][5][6] |

| Appearance | Yellow to yellow-green or brown crystalline powder/chunks | [1][2][7] |

| Solubility | Soluble in methanol | [1][2] |

| Storage Temperature | Room Temperature, keep sealed in dry, dark place | [1][4] |

Synthesis and Experimental Protocols

Several synthetic routes to 4-Nitrophenethylamine hydrochloride have been reported, often involving nitration of a phenethylamine (B48288) precursor or decarboxylation of 4-nitrophenylalanine. These methods vary in yield and complexity.[8]

Synthesis via Decarboxylation of L-4-Nitrophenylalanine

This method presents a convenient and efficient synthesis that avoids a reduction step.[8][9] The key steps involve the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation.[8]

Experimental Protocol:

-

Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine is nitrated according to literature procedures. The crude product is recrystallized from water to yield L-4-Nitrophenylalanine.[8]

-

Water Removal: Water is removed from the L-4-Nitrophenylalanine monohydrate using a Dean-Stark assembly with benzene (B151609) as the solvent to facilitate subsequent imine formation.[8]

-

Decarboxylation: A suspension of the dried L-4-Nitrophenylalanine (5.0 g, 23.81 mM) in diphenylether (50 mL) is prepared. A catalytic amount of methyl ethyl ketone (MEK) (0.17 g, 2.37 mM) is added.[8]

-

Heating: The mixture is heated to 220°C for 3 hours, resulting in a clear dark red solution.[8]

-

Precipitation: The solution is then diluted with diethyl ether (50 mL) and cooled in an ice bath.[8]

-

HCl Gas Introduction: Dry HCl gas is bubbled through the solution, leading to the formation of 4-Nitrophenethylamine hydrochloride as a precipitate.[8]

Figure 1: Synthesis workflow via decarboxylation of L-4-Nitrophenylalanine.

Synthesis via Nitration of Phenylethylamine Hydrochloride

This method involves the direct nitration of phenylethylamine hydrochloride using a mixed acid solution.[7][10]

Experimental Protocol:

-

Acid Mixture Preparation: A nitration mixture is prepared with concentrated nitric acid and concentrated sulfuric acid, cooled to 0°C.[10]

-

Nitration: Phenylethylamine hydrochloride (Compound 1) is slowly added to the mixed acid solution at 0°C. The reaction is stirred at this temperature until the starting material is completely consumed.[10]

-

Quenching and Neutralization: The reaction mixture is then warmed to room temperature and poured into water. The pH is adjusted to 10 using NaOH.[10]

-

Extraction: The aqueous solution is extracted with diethyl ether. The ether phase is then extracted with 1M hydrochloric acid.[10]

-

Isolation: The aqueous phase from the HCl extraction is spin-dried to yield a yellow solid.[10]

-

Purification: The crude solid is recrystallized to obtain the final product, 4-Nitrophenethylamine hydrochloride.[10]

Analytical and Quality Control Methods

The purity and identity of 4-Nitrophenethylamine hydrochloride are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of the final product.[8]

-

System: Agilent 1100 HPLC system or equivalent.[8]

-

Column: Reverse phase C18 Hypersil BDS (250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A solvent system containing 85% acetonitrile (B52724) and 15% phosphate (B84403) buffer, with the pH adjusted to 2.5.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at λ = 280 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data is available from various sources.[11][12]

-

¹H NMR (Varian 300 MHz Spectrometer): δ 3.19 (2H, t), 3.32 (2H, t), 7.56 (2H, d, J 8.4 Hz), 8.18 (2H, d, J 8.4 Hz), 8.17-8.19 (3H, embedded peaks).[11]

Elemental Analysis

Elemental analysis is performed to confirm the empirical formula.

-

Calculated for C₈H₁₁ClN₂O₂: C, 47.42%; H, 5.47%; N, 13.82%.[11]

-

Found: C, 47.45%; H, 5.59%; N, 13.48%.[11]

Applications in Drug Development and Organic Synthesis

4-Nitrophenethylamine hydrochloride is a versatile building block, primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][8]

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of Mirabegron, a drug used to treat overactive bladder.[7] It is also used in the synthesis of ortho-metalated primary phenethylamine complexes and N-(4-nitrophenethyl)formamide.[1][5]

-

Synthetic Building Block: The presence of both an amine and a nitro group makes it a bifunctional molecule.[8] The nitro group can be readily reduced to an amine, and the primary amine can undergo various reactions, making it a valuable precursor for creating a diverse range of chemical entities.[3]

Figure 2: Role as a key intermediate in the synthesis of Mirabegron.

Biological Activity and Signaling Pathways

While 4-Nitrophenethylamine hydrochloride itself is primarily valued as a synthetic intermediate, its derivatives are often studied for potential therapeutic effects.[13] As an intermediate, there is limited public information directly detailing its specific biological activities or its influence on cellular signaling pathways. Its significance lies in being a precursor to pharmacologically active molecules.

Figure 3: Logical relationship of an intermediate to a biologically active compound.

Safety and Handling

4-Nitrophenethylamine hydrochloride is classified as an irritant to the eyes, respiratory system, and skin.[2] There is also limited evidence of a carcinogenic effect.[2]

-

Hazard Codes: Xn (Harmful).[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][14]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a type N95 (US) or equivalent respirator are recommended.[5][15]

-

Stability: The compound is hygroscopic.[1] Store in a cool, dry place in a tightly sealed container.

References

- 1. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 2. 29968-78-3 | CAS DataBase [m.chemicalbook.com]

- 3. leapchem.com [leapchem.com]

- 4. 29968-78-3 CAS MSDS (4-Nitrophenethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR spectrum [chemicalbook.com]

- 13. CAS 24954-67-4: 4-Nitro-phenethylamine | CymitQuimica [cymitquimica.com]

- 14. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. capotchem.com [capotchem.com]

Spectroscopic Profile of 4-Nitrophenethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenethylamine hydrochloride, a key intermediate in various chemical syntheses. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-Nitrophenethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.18 | d | 2H | 8.4 | Ar-H (ortho to NO₂) |

| 7.56 | d | 2H | 8.4 | Ar-H (meta to NO₂) |

| 3.07 | br s | 4H | - | -CH₂-CH₂-NH₃⁺ |

| 8.17–8.19 | embedded peaks | 3H | - | -NH₃⁺ |

¹³C NMR (Carbon-13 NMR)

No experimental ¹³C NMR data was found in the searched literature. The following are predicted chemical shifts.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~147 | Ar-C -NO₂ |

| ~145 | Ar-C -CH₂ |

| ~130 | Ar-C H (ortho to NO₂) |

| ~124 | Ar-C H (meta to NO₂) |

| ~40 | -C H₂-NH₃⁺ |

| ~33 | Ar-C H₂- |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2956, 2911 | C-H stretching (aliphatic) |

| 1623, 1608, 1598 | Aromatic C=C stretching |

| 1524 | N-O asymmetric stretching (nitro group) |

| 1345 | N-O symmetric stretching (nitro group) |

| 1250 | C-N stretching |

| 1108 | C-H in-plane bending |

| 856 | C-H out-of-plane bending (p-disubstituted benzene) |

| 746 | N-H bending (amine salt) |

Mass Spectrometry (MS) Data

No experimental mass spectrum was found in the searched literature. The following is a predicted fragmentation pattern based on Electron Ionization (EI) Mass Spectrometry.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 166 | [M - HCl]⁺ (Molecular ion of the free base) |

| 136 | [M - HCl - NO]⁺ |

| 120 | [M - HCl - NO₂]⁺ |

| 106 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A ¹H NMR spectrum was recorded on a Varian 300 MHz spectrometer.[1] The sample of 4-Nitrophenethylamine hydrochloride was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹³C NMR Spectroscopy

A typical procedure for obtaining a ¹³C NMR spectrum of a small organic molecule like 4-Nitrophenethylamine hydrochloride would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The spectrum would be acquired on a spectrometer operating at a frequency of 75 or 125 MHz. To enhance the signal-to-noise ratio, a sufficient number of scans would be accumulated.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr (potassium bromide) pellet method.[1] A small amount of the solid 4-Nitrophenethylamine hydrochloride was intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum was then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A standard protocol for obtaining an Electron Ionization (EI) mass spectrum of 4-Nitrophenethylamine hydrochloride would involve introducing a small amount of the solid sample into the mass spectrometer via a direct insertion probe. The sample would be heated to induce vaporization, and the gaseous molecules would be bombarded with a beam of high-energy electrons (typically 70 eV). This would cause ionization and fragmentation of the molecule. The resulting positively charged ions would then be separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound such as 4-Nitrophenethylamine hydrochloride.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 4-Nitrophenethylamine hydrochloride.

References

Solubility of 4-Nitrophenethylamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Nitrophenethylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenethylamine hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a general experimental protocol for determining solubility, and a practical example of its application in organic synthesis.

Introduction

4-Nitrophenethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and is utilized in medicinal chemistry research.[1] Its solubility in different organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. This guide summarizes the known solubility characteristics and provides a framework for researchers to determine its solubility in specific solvent systems.

Qualitative Solubility Data

While precise quantitative solubility data for 4-nitrophenethylamine hydrochloride is not widely published, qualitative descriptions from various sources provide guidance on its general solubility behavior. The compound, being a hydrochloride salt, exhibits a preference for polar solvents.

Table 1: Qualitative Solubility of 4-Nitrophenethylamine hydrochloride

| Solvent Class | Solvent | Solubility Description |

| Polar Protic | Methanol (B129727) | Soluble, almost transparent solution[2][3] |

| Ethanol | Soluble[4] | |

| Water | Soluble[4] | |

| Polar Aprotic | Not Specified | Expected to have some solubility |

| Non-Polar | Not Specified | Expected to be poorly soluble to insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 4-nitrophenethylamine hydrochloride in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[5][6][7][8][9]

Objective: To determine the solubility of 4-nitrophenethylamine hydrochloride in a specific organic solvent at a given temperature.

Materials:

-

4-Nitrophenethylamine hydrochloride

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-nitrophenethylamine hydrochloride to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common timeframe is 24-48 hours, but the optimal time should be determined empirically.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of 4-nitrophenethylamine hydrochloride of known concentrations in the same solvent.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Develop a suitable HPLC method (e.g., reverse-phase with UV detection) to separate and quantify the analyte.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 4-nitrophenethylamine hydrochloride in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the analyte determined in the saturated solution. This can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of an Experimental Workflow

4-Nitrophenethylamine hydrochloride is a versatile starting material in organic synthesis. The following diagram illustrates the experimental workflow for the synthesis of N-(4-nitrophenethyl)formamide.[10][11]

Caption: Experimental workflow for the synthesis of N-(4-Nitrophenethyl)formamide.

Conclusion

References

- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 2. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 3. 4-Nitrophenethylamine hydrochloride CAS#: 29968-78-3 [m.chemicalbook.com]

- 4. 4-Nitrophenethylamine Hydrochloride Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. N-(4-Nitrophenethyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(4-Nitro-pheneth-yl)formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Nitrophenethylamine Hydrochloride

Disclaimer: This document provides a comprehensive technical guide on the anticipated thermal stability and decomposition of 4-nitrophenethylamine hydrochloride. It is important to note that a thorough search of scientific literature did not yield specific experimental thermal analysis data (such as Differential Scanning Calorimetry or Thermogravimetric Analysis) for this particular compound. Therefore, the quantitative data and decomposition pathways presented herein are based on established knowledge of structurally similar compounds, including other nitroaromatic compounds, phenethylamine (B48288) derivatives, and organic hydrochlorides. The experimental protocols are standardized procedures applicable to the analysis of such materials.

Introduction

4-Nitrophenethylamine hydrochloride is a primary amine hydrochloride salt containing a nitroaromatic moiety. Its structure suggests a complex thermal decomposition profile, influenced by the energetic nitro group, the phenethylamine backbone, and the presence of the hydrochloride salt. Understanding the thermal stability of this compound is critical for researchers, scientists, and drug development professionals to ensure safe handling, storage, and processing, as well as to predict potential degradation pathways.

This guide summarizes the expected thermal properties, provides detailed experimental protocols for characterization, and outlines the logical workflow for such an analysis.

Predicted Thermal Properties

Based on the analysis of related compounds, the thermal behavior of 4-nitrophenethylamine hydrochloride is expected to involve melting with simultaneous or immediately subsequent decomposition. The presence of the nitro group suggests that the decomposition could be energetic.

Quantitative Data

The following tables summarize the anticipated quantitative data from thermal analysis. This data is a hypothetical representation based on known values for similar organic hydrochloride salts and nitroaromatic compounds.

Table 1: Predicted Data from Differential Scanning Calorimetry (DSC)

| Parameter | Predicted Value | Notes |

| Onset of Melting/Decomposition | 195 - 205 °C | Corresponds to the literature melting point with decomposition.[1][2] |

| Peak of Decomposition | 205 - 215 °C | The main exothermic event is expected shortly after the onset. |

| Enthalpy of Decomposition (ΔHd) | Highly Exothermic (> 500 J/g) | Nitroaromatic compounds are known to have high decomposition energies. |

Table 2: Predicted Data from Thermogravimetric Analysis (TGA)

| Temperature Range | Predicted Weight Loss (%) | Associated Event |

| < 150 °C | < 1% | Loss of residual solvent or adsorbed moisture. |

| 195 - 300 °C | 40 - 60% | Initial, rapid decomposition and volatilization of fragments. |

| > 300 °C | 20 - 40% | Slower decomposition of more stable intermediates. |

| Final Residue at 600 °C | < 5% | Expected to decompose almost completely, leaving minimal char. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of a compound like 4-nitrophenethylamine hydrochloride.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-nitrophenethylamine hydrochloride into a hermetically sealed aluminum pan.[3] An empty, hermetically sealed aluminum pan is to be used as a reference.

-

Instrument Setup:

-

Data Analysis:

-

Determine the onset temperature of the endothermic/exothermic event, which corresponds to the melting/decomposition.

-

Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-nitrophenethylamine hydrochloride into a ceramic or platinum crucible.

-

Instrument Setup:

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset and end temperatures for each distinct weight loss step.

-

Calculate the percentage of weight loss for each step. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.[6]

-

Predicted Decomposition Pathway

Upon heating, 4-nitrophenethylamine hydrochloride is expected to decompose, releasing a variety of gaseous products. The initial decomposition is likely to involve the cleavage of the C-N bond and the loss of the nitro group, as well as the release of hydrogen chloride. Further fragmentation of the aromatic ring and the ethylamine (B1201723) side chain will occur at higher temperatures.

Expected decomposition products include:

-

Hydrogen Chloride (HCl)

-

Nitrogen oxides (NOx)

-

Carbon oxides (CO, CO2)

-

Water (H2O)

-

Various organic fragments

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of a chemical substance like 4-nitrophenethylamine hydrochloride.

Caption: Workflow for Thermal Stability Analysis.

Predicted Signaling Pathway of Decomposition

The following diagram illustrates a simplified, hypothetical decomposition pathway for 4-nitrophenethylamine hydrochloride upon thermal stress.

References

An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 4-Nitrophenethylamine hydrochloride, a key building block in various chemical syntheses. The following sections detail its fundamental molecular properties.

Core Molecular Data

The foundational physicochemical properties of 4-Nitrophenethylamine hydrochloride are summarized below. This data is critical for stoichiometric calculations, analytical method development, and experimental design.

| Parameter | Value | References |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2][3] |

| O₂NC₆H₄CH₂CH₂NH₂ · HCl | [4] | |

| C₈H₁₀N₂O₂·HCl | [5][6] | |

| Molecular Weight | 202.64 g/mol | [1][3][4][5][6][7][8] |

| CAS Number | 29968-78-3 | [1][6] |

Molecular Structure and Composition

4-Nitrophenethylamine hydrochloride is comprised of a 4-nitrophenethylamine base and a hydrochloride salt. The diagram below illustrates the logical relationship between the constituent parts of the molecule.

Caption: Logical breakdown of 4-Nitrophenethylamine hydrochloride.

This guide serves as a fundamental resource for professionals engaged in research and development requiring precise information on 4-Nitrophenethylamine hydrochloride. No experimental protocols were cited in the provided search results.

References

- 1. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 2. 29968-78-3 CAS MSDS (4-Nitrophenethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Nitrophenethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Nitrophenethylamine HCl | 29968-78-3 | FN33503 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 4-Nitrophenethylamine Hydrochloride | LGC Standards [lgcstandards.com]

- 8. 4-Nitrophenethylamine 95 29968-78-3 [sigmaaldrich.com]

The Multifaceted Biological Landscape of Nitrophenylethylamine Derivatives: A Technical Guide

Introduction

Nitrophenylethylamine derivatives, a class of organic compounds featuring a phenylethylamine backbone substituted with a nitro group on the phenyl ring, are emerging as a significant area of interest in medicinal chemistry and drug discovery. The presence of the electron-withdrawing nitro group profoundly influences the molecule's electronic properties, bestowing upon it a diverse range of biological activities. This technical guide offers an in-depth exploration of the current research into the biological potential of nitrophenylethylamine derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Summary of Biological Activities

The biological efficacy of various nitrophenylethylamine and related nitroaromatic derivatives has been quantified across numerous studies. The following tables summarize key quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate easy comparison.

Table 1: Anticancer Activity of Nitrophenylethylamine and Related Nitroaromatic Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 1a | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | % Inhibition (100 µM) | 95.41% | |

| 1b | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | % Inhibition (100 µM) | 93.33% | |

| 2a | Dibenzocyclooctatetraene derivative | Multiple human tumor cell lines | GI50 (µM) | 1.38–1.45 | |

| 3j | Phenylacetamide derivative (para-nitro) | MDA-MB-468 (Breast) | IC50 (µM) | 0.76 ± 0.09 | [1] |

| 3d | Phenylacetamide derivative | MDA-MB-468 (Breast) & PC-12 | IC50 (µM) | 0.6 ± 0.08 | [1] |

| 3c | Phenylacetamide derivative | MCF-7 (Breast) | IC50 (µM) | 0.7 ± 0.08 | [1] |

| Benzamide Derivative 5 | Benzamide | A549 (Lung Carcinoma) | IC50 (µM) | 10.67 ± 1.53 | [2] |

| Benzamide Derivative 5 | Benzamide | C6 (Glioma) | IC50 (µM) | 4.33 ± 1.04 | [2] |

| Compound 5 | 5-Nitroindole derivative | HeLa (Cervical) | IC50 (µM) | 5.08 ± 0.91 | [3] |

| Compound 7 | 5-Nitroindole derivative | HeLa (Cervical) | IC50 (µM) | 5.89 ± 0.73 | [3] |

Table 2: Antimicrobial Activity of Nitroaromatic Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Halogenated Nitro derivatives (9b-9d) | Staphylococcus aureus | MIC | 15.6–62.5 | [4] |

| Halogenated Nitro derivatives (9b-9d) | Candida sp. | MFC | 15–62.5 | [4] |

| Compound 6b | Trichophyton rubrum | MIC | 6.25 | [5] |

| Compound 6c | Dermatophytes | MIC | 32–62 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments frequently cited in the study of nitrophenylethylamine derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of nitrophenylethylamine derivatives on cancer cell lines.[2][6]

Materials:

-

N-benzylidenephenethylamine derivatives (or other test compounds)

-

Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for an additional 48-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of nitrophenylethylamine derivatives against various microorganisms.

Materials:

-

Nitrophenylethylamine derivatives

-

Test microorganisms (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the 96-well microplate using the growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

This protocol describes a method to assess the inhibitory activity of nitrophenylethylamine derivatives against the COX-2 enzyme.

Materials:

-

Nitrophenylethylamine derivatives

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Fluorometric or colorimetric probe

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the detection probe in the reaction buffer.

-

Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Signal Detection: Monitor the production of the reaction product over time by measuring the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of nitrophenylethylamine derivatives.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Caption: Reductive activation mechanism of antimicrobial action.

Caption: Intrinsic pathway of apoptosis induced by nitroaromatic compounds.

Conclusion

Nitrophenylethylamine derivatives and their related nitroaromatic analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and enzyme-inhibitory agents warrants continued and intensified investigation. The presence of the nitro group is a key determinant of their bioactivity, often through mechanisms involving reductive activation or modulation of critical signaling pathways. The quantitative data, detailed protocols, and pathway visualizations presented in this guide are intended to provide a solid foundation for future research and development efforts in this field, ultimately aiming to translate these promising laboratory findings into novel therapeutic applications.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Acidity and Basicity of 4-Nitrophenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic and basic properties of 4-nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The ionization state of a molecule, governed by its pKa value, is a critical determinant of its solubility, lipophilicity, and binding characteristics, all of which are fundamental to drug discovery and development. This document outlines the theoretical basis for the acidity of 4-nitrophenethylamine hydrochloride, provides detailed experimental protocols for the determination of its pKa, and presents relevant data in a structured format.

Core Concepts: Acidity and Basicity

Amines, such as 4-nitrophenethylamine, are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The basicity of an amine is quantified by the pKb value, but it is more common in medicinal chemistry to refer to the pKa of its conjugate acid, the ammonium (B1175870) salt. A higher pKa value for the conjugate acid corresponds to a stronger base.

4-Nitrophenethylamine hydrochloride is the salt formed from the reaction of the basic amine with hydrochloric acid. In solution, an equilibrium exists between the protonated form (the 4-nitrophenethylammonium ion) and the neutral amine. The pKa of 4-nitrophenethylamine hydrochloride refers to the pKa of this conjugate acid.

The acidity of the 4-nitrophenethylammonium ion is influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) at the para position is a strong electron-withdrawing group. This has a significant impact on the basicity of the amino group. The electron-withdrawing nature of the nitro group pulls electron density away from the amino group, making the lone pair on the nitrogen less available to accept a proton. Consequently, 4-nitrophenethylamine is a weaker base than the unsubstituted phenethylamine (B48288). This translates to a lower pKa value for the conjugate acid of 4-nitrophenethylamine compared to phenethylamine. For reference, the pKa of phenethylamine is approximately 9.83[1]. It is therefore expected that the pKa of 4-nitrophenethylamine will be lower than this value. One source provides an estimated pKa for the amine group of 4-nitrophenethylamine hydrochloride in the range of 9-10.

Quantitative Data

| Compound | Functional Group | pKa | Reference |

| Phenethylamine | Ethylamine | 9.83 | [1] |

| 4-Nitrophenethylamine Hydrochloride | Ethylammonium | ~9-10 (estimated) |

Experimental Protocols for pKa Determination

The pKa of 4-nitrophenethylamine hydrochloride can be accurately determined using several established methods. The two most common and suitable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[2][3][4][5] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (4-nitrophenethylamine hydrochloride) and monitoring the pH change.

Methodology

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration.

-

Prepare a 0.01 M solution of 4-nitrophenethylamine hydrochloride in deionized water. A constant ionic strength should be maintained, for example, by using a 0.15 M potassium chloride (KCl) solution.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions with pH values that bracket the expected pKa (e.g., pH 7 and pH 10).

-

-

Titration:

-

Place a known volume (e.g., 50 mL) of the 4-nitrophenethylamine hydrochloride solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution and record the initial pH.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly beyond the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of inflection on the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, which is the case for nitroaromatic compounds.[6][7][8][9]

Methodology

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of 4-nitrophenethylamine hydrochloride (e.g., from pH 8 to pH 11).

-

-

Determination of Wavelengths of Maximum Absorbance:

-

Prepare two solutions of 4-nitrophenethylamine hydrochloride: one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).

-

Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

-

-

Absorbance Measurements:

-

Prepare a series of solutions of 4-nitrophenethylamine hydrochloride with the same concentration in each of the prepared buffer solutions.

-

Measure the absorbance of each solution at the λmax of the deprotonated species.

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the sample in the buffer of a given pH.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

AA is the absorbance of the fully protonated (acidic) form.

-

-

A plot of log[(A - AB) / (AA - A)] versus pH will yield a straight line with a slope of -1, and the pKa is the pH at which the line crosses the x-axis.

-

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

Caption: Acid-Base Equilibrium of 4-Nitrophenethylamine.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. books.google.cn [books.google.cn]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. ijper.org [ijper.org]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

An In-depth Technical Guide to the Hygroscopic Nature of 4-Nitrophenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenethylamine hydrochloride is a chemical intermediate with applications in the synthesis of more complex molecules, including pharmaceuticals. Its physicochemical properties, such as hygroscopicity, are critical to its handling, storage, and stability. This technical guide provides a comprehensive overview of the methodologies used to characterize the hygroscopic nature of pharmaceutical compounds, using 4-Nitrophenethylamine hydrochloride as a case study. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document details the standardized experimental protocols and data analysis techniques that are essential for its characterization. This guide also explores the potential biological relevance of phenethylamine (B48288) derivatives in neurotransmitter signaling pathways.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. In the context of active pharmaceutical ingredients (APIs) and their intermediates, this property can significantly impact chemical stability, physical properties, and manufacturability. Understanding the hygroscopic nature of a compound like 4-Nitrophenethylamine hydrochloride is crucial for defining appropriate storage conditions, formulation strategies, and ensuring product quality and shelf-life.

Quantitative Assessment of Hygroscopicity

The hygroscopicity of a substance is quantitatively characterized by several key parameters, which can be determined using established analytical techniques. Due to the limited availability of specific experimental data for 4-Nitrophenethylamine hydrochloride, the following tables provide a framework for how such data would be presented.

Hygroscopicity Classification

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage increase in mass after storage at a defined temperature and relative humidity.

| Hygroscopicity Classification | Mass Increase (%) at 25°C and 80% RH for 24 hours |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Moisture Sorption Isotherm Data

A moisture sorption isotherm is a graphical representation of the relationship between the water content of a material and the equilibrium relative humidity (ERH) at a constant temperature. This data is critical for understanding how a material will behave in different humidity environments.

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) - Adsorption | Equilibrium Moisture Content (% w/w) - Desorption |

| 0 | [Experimental Data] | [Experimental Data] |

| 10 | [Experimental Data] | [Experimental Data] |

| 20 | [Experimental Data] | [Experimental Data] |

| 30 | [Experimental Data] | [Experimental Data] |

| 40 | [Experimental Data] | [Experimental Data] |

| 50 | [Experimental Data] | [Experimental Data] |

| 60 | [Experimental Data] | [Experimental Data] |

| 70 | [Experimental Data] | [Experimental Data] |

| 80 | [Experimental Data] | [Experimental Data] |

| 90 | [Experimental Data] | [Experimental Data] |

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the relative humidity at which a crystalline solid begins to absorb a significant amount of moisture, leading to deliquescence.

| Parameter | Value |

| Critical Relative Humidity (CRH) at 25°C | [Experimental Data] |

Experimental Protocols for Hygroscopicity Determination

The following are detailed methodologies for the key experiments used to characterize the hygroscopic nature of a compound such as 4-Nitrophenethylamine hydrochloride.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Objective: To determine the moisture sorption and desorption isotherms and to assess the hygroscopicity of the sample.

Methodology:

-

Sample Preparation: A small amount of 4-Nitrophenethylamine hydrochloride (typically 5-10 mg) is accurately weighed and placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved. This dry mass is used as the reference point.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH, and the mass change is monitored at each step until equilibrium.

-

Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage moisture content relative to the initial dry mass. The data is then plotted as moisture content versus relative humidity to generate the sorption and desorption isotherms.

Gravimetric Analysis (Static Method)

This method involves exposing a sample to a constant relative humidity environment, typically created using saturated salt solutions in a desiccator, and measuring the change in mass over time.

Objective: To determine the equilibrium moisture content at a specific relative humidity and to classify the hygroscopicity.

Methodology:

-

Chamber Preparation: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known and constant relative humidity at a given temperature (e.g., 25°C).

-

Sample Preparation: A known weight of 4-Nitrophenethylamine hydrochloride is placed in a pre-weighed container.

-

Exposure: The container with the sample is placed in each of the desiccators.

-

Equilibration and Weighing: The samples are stored in the desiccators for a defined period (e.g., 24 hours or until a constant weight is achieved). The samples are then re-weighed.

-

Calculation: The percentage increase in mass is calculated to determine the moisture content at each relative humidity.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.

Objective: To quantify the absolute water content of 4-Nitrophenethylamine hydrochloride.

Methodology:

-

Instrument Setup: A Karl Fischer titrator (either volumetric or coulometric) is prepared with the appropriate KF reagent.

-

Titration of the Solvent: The solvent in the titration vessel is first titrated to a stable, dry endpoint to eliminate any background moisture.

-

Sample Introduction: A precisely weighed amount of 4-Nitrophenethylamine hydrochloride is introduced into the titration vessel.

-

Titration: The sample is then titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The amount of Karl Fischer reagent consumed is used to calculate the percentage of water in the original sample.

Visualization of Experimental Workflows and Biological Pathways

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for the comprehensive assessment of a compound's hygroscopic properties.

Caption: Workflow for Hygroscopicity Assessment.

Potential Signaling Pathway Modulation by Phenethylamine Derivatives

Phenethylamine and its derivatives are known to interact with monoamine neurotransmitter systems. While the specific interactions of 4-Nitrophenethylamine are not fully elucidated, the following diagram illustrates a plausible mechanism by which a phenethylamine derivative could modulate dopaminergic and serotonergic signaling. It is important to note that a nitro-substitution can decrease the affinity for certain receptors, such as the 5-HT2A receptor.

Caption: Putative Modulation of Neurotransmitter Pathways.

Conclusion

The hygroscopic nature of 4-Nitrophenethylamine hydrochloride is a critical parameter that influences its stability, handling, and formulation. This technical guide has outlined the standard experimental protocols, including Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration, that are necessary for a thorough characterization of its moisture-related properties. While specific quantitative data for this compound remains to be extensively published, the methodologies and frameworks presented herein provide a robust approach for its assessment. Furthermore, the potential interaction of phenethylamine derivatives with key neurotransmitter signaling pathways highlights the importance of understanding the broader physicochemical and biological profile of such molecules in drug discovery and development.

Methodological & Application

Synthesis of Mirabegron: An Application Note and Protocol for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. The synthesis commences from the readily available starting material, 4-Nitrophenethylamine hydrochloride.

Introduction

Mirabegron relaxes the detrusor smooth muscle of the bladder during the storage phase of the urinary bladder fill-void cycle by activating β3-adrenergic receptors.[1] This activation stimulates the enzyme adenylate cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within the detrusor muscle cells.[2] The elevated cAMP levels result in muscle relaxation, thereby increasing bladder capacity.[1][2][3] This mechanism of action provides an effective treatment for the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and urinary frequency.[1][4]

The synthetic routes to Mirabegron are of significant interest to the pharmaceutical industry. This document outlines a common and effective synthetic strategy starting from 4-Nitrophenethylamine hydrochloride.

Data Presentation

The following table summarizes the quantitative data for the key steps in a common synthetic route to Mirabegron, providing a clear comparison of expected yields and purity at each stage.

| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Amide Condensation | (R)-Mandelic acid, 4-Nitrophenethylamine hydrochloride, EDCI, HOBt, Triethylamine (B128534) | (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide | 91-92 | >99.0 |

| 2 | Amide Reduction | Borane-tetrahydrofuran (B86392) complex | (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol | 85 | 99.57 |

| 3 | Nitro Group Reduction | Palladium on carbon (Pd/C), Hydrogen gas or other reducing agents like SnCl2 | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol | High | - |

| 4 | Final Amide Coupling | 2-(2-aminothiazol-4-yl)acetic acid, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) | Mirabegron | 60-61 | 99.6 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis of Mirabegron.

Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

This procedure describes the amide condensation of (R)-Mandelic acid with 4-Nitrophenethylamine hydrochloride.

-

Reaction Setup: In a suitable reaction vessel, dissolve (R)-mandelic acid, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDCI), and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF).

-

Addition of Amine: Add 4-nitrophenethylamine hydrochloride and triethylamine to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-16 hours.[5]

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with dichloromethane.

-

Purification: Wash the organic layer sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol

This protocol details the reduction of the amide intermediate.

-

Reaction Setup: In a nitrogen-purged flask, add a solution of the amide product from Protocol 1 in tetrahydrofuran (B95107) (THF).

-

Reducing Agent Addition: At -10°C, slowly add borane-tetrahydrofuran complex (BH3-THF).

-

Reaction Conditions: Allow the reaction to proceed for 2 hours, monitoring by liquid chromatography.

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by the addition of methanol. Concentrate the mixture under reduced pressure.

-